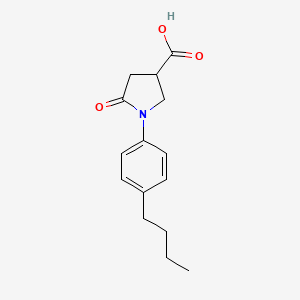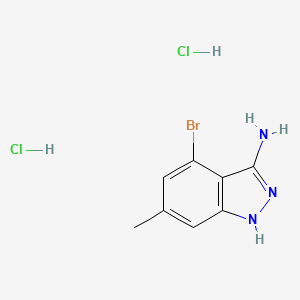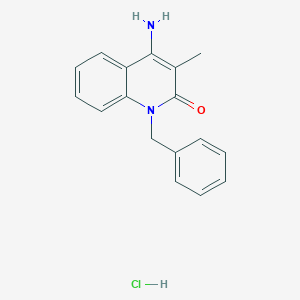
(3-(methylthio)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Triazole rings are often found in compounds with various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Triazole rings can be formed using click chemistry, specifically the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The triazole ring is planar and aromatic, contributing to the stability of the compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated the utility of similar compounds in the synthesis and structural elucidation of complex molecules. For instance, studies have focused on synthesizing boric acid ester intermediates with benzene rings through multi-step substitution reactions. These compounds have been analyzed using various spectroscopic techniques (FTIR, NMR, mass spectrometry) and X-ray diffraction, revealing insights into their molecular structures, conformational analyses, and electronic properties. Density Functional Theory (DFT) has been employed to further investigate molecular electrostatic potential and frontier molecular orbitals, providing a deeper understanding of the compounds' physicochemical characteristics (Huang et al., 2021).
Crystallographic Analysis
Crystallographic studies have played a crucial role in verifying the structures of synthesized compounds. For example, the synthesis and characterization of specific compounds have been confirmed through X-ray diffraction studies, offering valuable information on their crystalline structures and potential isomorphism with similar molecular frameworks (Rajni Swamy et al., 2013).
Biological Activities and Potential Applications
While direct research on "(3-(methylthio)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" and its explicit biological activities is scarce, related studies suggest the potential for investigating similar compounds' biological and pharmacological properties. This includes exploring their roles as intermediates in the synthesis of compounds with possible antimicrobial, anticancer, and enzyme inhibitory activities. Investigations into organotin(IV) complexes, for instance, have shown promising antibacterial activities, indicating the potential for drug development (Singh et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
It’s known that the pyrrolidine ring and the 1,2,3-triazole moiety are both significant in drug design due to their wide range of chemical and biological properties They can interact with various biological targets, leading to different therapeutic effects
Biochemical Pathways
Compounds containing a pyrrolidine ring or a 1,2,3-triazole moiety have been reported to show various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring These properties could potentially influence the compound’s pharmacokinetic profile
Result of Action
Compounds containing a pyrrolidine ring or a 1,2,3-triazole moiety have been reported to exhibit a wide range of biological activities . The specific effects of this compound would depend on its targets and mode of action.
Propiedades
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-20-12-7-8-17(10-12)14(19)13-9-15-18(16-13)11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMMGZPUDPOHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)
![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)

![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)

![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2751894.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)
